molecular formula C8H8BrN3O4S B7060424 1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide

1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide

Cat. No.: B7060424
M. Wt: 322.14 g/mol
InChI Key: MDLVHTLYKMBGGU-UHFFFAOYSA-N
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Description

1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide is a complex organic compound that features a bromine atom, a furan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl-1,2,4-oxadiazole intermediate. This intermediate is then reacted with a brominating agent to introduce the bromine atom. Finally, the methanesulfonamide group is added under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The furan and oxadiazole rings can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding, π-π interactions, and other molecular interactions that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-N-[[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.

    1-chloro-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide is unique due to the combination of the bromine atom, furan ring, and oxadiazole ring. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O4S/c9-5-17(13,14)10-4-7-11-8(16-12-7)6-2-1-3-15-6/h1-3,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLVHTLYKMBGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NO2)CNS(=O)(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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